REACTION_CXSMILES
|
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[CH:9]=[CH:8][CH:7]=1.[S:22](=[O:26])(=[O:25])([OH:24])[OH:23]>>[S:22]([O-:26])([O-:25])(=[O:24])=[O:23].[C:6]1([N+:5]#[N:1])[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[CH:9]=[CH:8][CH:7]=1.[C:6]1([N+:5]#[N:1])[C:19]2[C:18](=[O:20])[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[C:11](=[O:21])[C:10]=2[CH:9]=[CH:8][CH:7]=1 |f:0.1,4.5.6|
|
Name
|
|
Quantity
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17 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Name
|
ice
|
Quantity
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350 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
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UNSPECIFIED
|
Setpoint
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50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
After a homogeneous solution had been obtained
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Type
|
TEMPERATURE
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Details
|
maintaining the temperature at 30°-35° C
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Type
|
TEMPERATURE
|
Details
|
the homogeneous solution was then cooled down to 30° C.
|
Type
|
FILTRATION
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Details
|
The precipitated diazonium salt was then filtered
|
Type
|
WASH
|
Details
|
washed with 30 cc of water
|
Name
|
|
Type
|
product
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Smiles
|
S(=O)(=O)([O-])[O-].C1(=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O)[N+]#N.C1(=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O)[N+]#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |